Cas no 1896841-73-8 (1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)

1-{3-(Dimethylamino)methylphenyl}cyclobutan-1-amine is a specialized amine derivative featuring a cyclobutane core with a phenyl substituent modified by a dimethylaminomethyl group. This compound is of interest in pharmaceutical and organic synthesis due to its structural rigidity and functional versatility. The cyclobutane ring confers conformational constraint, potentially enhancing binding affinity in medicinal chemistry applications, while the dimethylamino moiety offers basicity and solubility advantages. Its unique scaffold makes it a valuable intermediate for the development of bioactive molecules, particularly in CNS-targeted therapies or as a building block for complex heterocycles. The compound's stability and synthetic accessibility further support its utility in research and industrial settings.
1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine structure
1896841-73-8 structure
商品名:1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine
CAS番号:1896841-73-8
MF:C13H20N2
メガワット:204.311303138733
CID:6461011
PubChem ID:117292957

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine
    • 1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
    • EN300-2000601
    • 1896841-73-8
    • インチ: 1S/C13H20N2/c1-15(2)10-11-5-3-6-12(9-11)13(14)7-4-8-13/h3,5-6,9H,4,7-8,10,14H2,1-2H3
    • InChIKey: WEUCHAPIAPQHSQ-UHFFFAOYSA-N
    • ほほえんだ: NC1(C2C=CC=C(CN(C)C)C=2)CCC1

計算された属性

  • せいみつぶんしりょう: 204.162648646g/mol
  • どういたいしつりょう: 204.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 29.3Ų

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2000601-0.05g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
0.05g
$1140.0 2023-09-16
Enamine
EN300-2000601-10.0g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
10g
$5837.0 2023-05-27
Enamine
EN300-2000601-1.0g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
1g
$1357.0 2023-05-27
Enamine
EN300-2000601-0.25g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
0.25g
$1249.0 2023-09-16
Enamine
EN300-2000601-0.1g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
0.1g
$1195.0 2023-09-16
Enamine
EN300-2000601-0.5g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
0.5g
$1302.0 2023-09-16
Enamine
EN300-2000601-2.5g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
2.5g
$2660.0 2023-09-16
Enamine
EN300-2000601-1g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
1g
$1357.0 2023-09-16
Enamine
EN300-2000601-5g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
5g
$3935.0 2023-09-16
Enamine
EN300-2000601-10g
1-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-amine
1896841-73-8
10g
$5837.0 2023-09-16

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine 関連文献

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amineに関する追加情報

Comprehensive Overview of 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine (CAS No. 1896841-73-8)

1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine (CAS No. 1896841-73-8) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a cyclobutane ring fused with a phenyl group substituted with a dimethylamino methyl moiety, making it a versatile intermediate for drug discovery and material science applications. Its molecular framework offers potential for modulating biological activity, particularly in targeting neurological and metabolic pathways.

The growing interest in 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine aligns with broader trends in small-molecule drug development and precision medicine. Researchers are increasingly exploring compounds with rigid cyclic structures like cyclobutanes due to their ability to enhance binding affinity and metabolic stability. The dimethylamino group further contributes to solubility and bioavailability, critical factors in modern drug design. As such, this compound is often discussed in contexts like structure-activity relationship (SAR) studies and lead optimization.

From a synthetic chemistry perspective, CAS No. 1896841-73-8 exemplifies innovations in heterocyclic chemistry. Its preparation typically involves multi-step organic transformations, including Pd-catalyzed cross-coupling or reductive amination, reflecting advancements in green chemistry and atom economy. These methods are frequently searched by chemists seeking efficient routes to functionalized cyclobutanes, a niche yet rapidly evolving area.

In the realm of AI-driven drug discovery, compounds like 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine are valuable datasets for training machine learning models. Researchers often query databases for analogs of this scaffold to predict ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) or explore virtual screening libraries. This intersection of chemistry and AI is a hot topic, with platforms like AlphaFold and generative chemistry tools accelerating compound design.

Another trending application lies in bioisosteric replacement, where the cyclobutane ring in 1896841-73-8 serves as a surrogate for more traditional rings like benzene or cyclohexane. This strategy is pivotal in overcoming patent limitations and improving drug safety profiles—a frequent discussion point in medicinal chemistry forums and webinars.

Environmental and regulatory considerations also shape the discourse around CAS No. 1896841-73-8. With increasing emphasis on sustainable chemistry, synthetic protocols for such compounds are being optimized to minimize waste and hazardous reagents. Searches for eco-friendly amine synthesis or catalytic cyclization often highlight these advancements.

In summary, 1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine represents a compelling case study at the nexus of drug discovery, synthetic methodology, and computational chemistry. Its structural features and applications resonate with contemporary scientific priorities, making it a subject of enduring relevance in both academic and industrial settings.

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